molecular formula C3H2Lu2O10 B1591249 Lutetium(III) carbonate hydrate CAS No. 64360-99-2

Lutetium(III) carbonate hydrate

Cat. No.: B1591249
CAS No.: 64360-99-2
M. Wt: 547.98 g/mol
InChI Key: SKHOBAHTRTYELG-UHFFFAOYSA-H
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Description

Lutetium(III) carbonate hydrate is a useful research compound. Its molecular formula is C3H2Lu2O10 and its molecular weight is 547.98 g/mol. The purity is usually 95%.
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Scientific Research Applications

Materials Science Applications

Lutetium(III) carbonate hydrate plays a critical role in the development of advanced materials, including scintillator crystals and luminescent materials. Scintillator crystals, such as LuAG-based crystals, are crucial for medical imaging, security screening, and nuclear physics research. These crystals offer high density and effective atomic number, making them ideal for gamma-ray detection. Lutetium-doped crystals, in particular, have been extensively studied for their superior scintillation properties, including light yield and energy resolution (Nikl et al., 2013).

Environmental Science Applications

In environmental science, the applications of this compound include water treatment and environmental remediation technologies. For instance, physico-chemical treatment techniques for wastewater laden with heavy metals utilize compounds that can interact with or stabilize heavy metals, thus preventing their dissemination into the environment (Kurniawan et al., 2006). This is crucial for mitigating the environmental impact of industrial processes and ensuring the safety of drinking water.

Energy Storage and Conversion

This compound is also relevant in energy storage and conversion technologies, particularly in the development of electrochemical cells for CO2 valorization. Ionic liquids, for example, have been explored for their potential in CO2 electroreduction, where they can enhance the efficiency and selectivity of the process. This research has significant implications for carbon capture and utilization strategies, offering a pathway to convert CO2 into valuable products while also addressing the challenges of energy storage and greenhouse gas emissions (Alvarez-Guerra et al., 2015).

Properties

IUPAC Name

lutetium(3+);tricarbonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CH2O3.2Lu.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHOBAHTRTYELG-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Lu+3].[Lu+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Lu2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583779
Record name Lutetium carbonate--water (2/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64360-99-2
Record name Lutetium carbonate--water (2/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lutetium(III) carbonate hydrate
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Lutetium(III) carbonate hydrate
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Lutetium(III) carbonate hydrate
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Lutetium(III) carbonate hydrate
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Lutetium(III) carbonate hydrate
Reactant of Route 6
Lutetium(III) carbonate hydrate

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